(2-Propoxyphenyl)thioharnstoff

Übersicht

Beschreibung

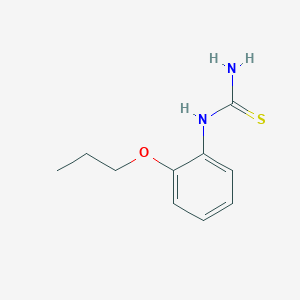

(2-Propoxyphenyl)thiourea is an organosulfur compound with the molecular formula C₁₀H₁₄N₂OS. It is a derivative of thiourea, where the phenyl group is substituted with a propoxy group at the second position. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

(2-Propoxyphenyl)thiourea and its derivatives have been studied for their antimicrobial properties. Thioureas are known to exhibit significant antibacterial, antifungal, and antiviral activities. For instance, certain thiourea derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

Research indicates that thiourea derivatives can target specific molecular pathways involved in cancer progression. Studies have demonstrated that these compounds can inhibit tumor growth in various cancer cell lines, including breast, prostate, and pancreatic cancers. For example, some derivatives exhibited IC50 values ranging from 1.5 to 20 µM against different cancer cell lines .

Anti-inflammatory Effects

(2-Propoxyphenyl)thiourea has been implicated in the modulation of inflammatory responses. It has been shown to reduce the infiltration of monocytes in models of inflammation, suggesting potential use in treating inflammatory diseases .

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial in preventing oxidative stress-related damage in cells. Research indicates that certain thiourea derivatives possess strong radical scavenging abilities, making them candidates for further development as therapeutic agents against oxidative stress-related conditions .

Synthesis and Catalysis

In organic synthesis, (2-Propoxyphenyl)thiourea serves as an intermediate for synthesizing other complex molecules. Its versatility allows it to be used as a catalyst in various chemical reactions, enhancing reaction rates and yields .

Data Summary Table

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Antimicrobial Activity | Treatment of bacterial infections | Effective against resistant strains |

| Anticancer Properties | Inhibition of tumor growth | IC50 values: 1.5 - 20 µM across various cell lines |

| Anti-inflammatory Effects | Modulation of inflammatory responses | Reduced monocyte infiltration in animal models |

| Antioxidant Activity | Prevention of oxidative damage | Strong radical scavenging capabilities |

| Industrial Applications | Organic synthesis and catalysis | Used as an intermediate in complex molecule synthesis |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of (2-Propoxyphenyl)thiourea against E. coli and S. aureus, finding that it inhibited bacterial growth effectively with MIC values similar to those of conventional antibiotics .

- Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that (2-Propoxyphenyl)thiourea induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent .

- Inflammation Model : Research utilizing a thioglycollate-induced peritonitis model showed that treatment with (2-Propoxyphenyl)thiourea significantly reduced the number of infiltrating monocytes, indicating its anti-inflammatory potential .

Wirkmechanismus

Target of Action

(2-Propoxyphenyl)thiourea is a derivative of thiourea, an organosulfur compound that has gained significant attention for its diverse biological applications Thiourea and its derivatives have been noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These suggest a wide range of potential targets, including various enzymes and cellular structures involved in these biological processes.

Mode of Action

One of the known mechanisms of thiourea derivatives involves the inhibition of peroxidase in the thyroid gland, thus inhibiting thyroxine production . The reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyrotropic hormone, leading to hyperplasia of the thyroid, which can lead to tumor formation with continuous stimulation .

Biochemical Pathways

Thiourea derivatives have been shown to catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds . This suggests that (2-Propoxyphenyl)thiourea may interact with multiple biochemical pathways, potentially influencing a variety of cellular processes.

Pharmacokinetics

It is known that the route of administration can significantly impact the pharmacokinetics of a drug . The most common routes are oral, intravenous, intramuscular, topical, inhalational, and intranasal . The choice of route can affect the bioavailability of the drug, which in turn influences its efficacy and potential side effects.

Result of Action

Thiourea derivatives have been associated with a wide range of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects . These effects suggest that (2-Propoxyphenyl)thiourea may have a broad impact at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Propoxyphenyl)thiourea. For instance, thiourea application has been shown to enhance the tolerance of plants to heat stress . This suggests that environmental conditions such as temperature could potentially influence the action of (2-Propoxyphenyl)thiourea.

Biochemische Analyse

Biochemical Properties

(2-Propoxyphenyl)thiourea, like other thiourea derivatives, plays a significant role in biochemical reactions .

Cellular Effects

The effects of (2-Propoxyphenyl)thiourea on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The metabolic pathways that (2-Propoxyphenyl)thiourea is involved in are not yet fully characterized. It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of (2-Propoxyphenyl)thiourea and any effects on its activity or function are not yet fully characterized. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2-Propoxyphenyl)thiourea can be synthesized through the reaction of 2-propoxyaniline with carbon disulfide in the presence of a base, followed by the addition of an appropriate thiourea derivative. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods: Industrial production of (2-Propoxyphenyl)thiourea involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical or industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Propoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce the corresponding amine .

Vergleich Mit ähnlichen Verbindungen

Thiourea: The parent compound, with a similar structure but without the propoxy group.

Phenylthiourea: A derivative with a phenyl group instead of the propoxy group.

Propylthiouracil: Another thiourea derivative with different substituents

Uniqueness: (2-Propoxyphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

(2-Propoxyphenyl)thiourea is a compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, antioxidant, anticancer, and anti-Alzheimer properties, supported by data tables and research findings.

1. Antibacterial Activity

Research indicates that (2-Propoxyphenyl)thiourea exhibits significant antibacterial properties. In studies comparing various thiourea derivatives, it was found to be effective against several pathogenic bacteria, including Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae.

Table 1: Antibacterial Activity of (2-Propoxyphenyl)thiourea

| Bacteria | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results demonstrate that (2-Propoxyphenyl)thiourea has comparable potency to standard antibiotics like ceftriaxone .

2. Antioxidant Activity

The antioxidant potential of (2-Propoxyphenyl)thiourea has also been evaluated. It was shown to effectively scavenge free radicals in various assays, indicating its ability to mitigate oxidative stress.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 52 |

These findings suggest that the compound possesses strong antioxidant activity, which may contribute to its therapeutic effects .

3. Anticancer Activity

(2-Propoxyphenyl)thiourea has demonstrated promising anticancer activity across various cancer cell lines. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis.

Table 3: Anticancer Activity

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.50 |

| PC-3 (Prostate Cancer) | 14 |

| A549 (Lung Cancer) | <20 |

The compound's efficacy is attributed to its ability to target specific molecular pathways involved in cancer progression, including those regulating angiogenesis and cell signaling .

4. Anti-Alzheimer Activity

Recent studies have explored the potential of (2-Propoxyphenyl)thiourea as an anti-Alzheimer agent by evaluating its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 4: Enzyme Inhibition Potency

| Enzyme | IC50 Value (nM) |

|---|---|

| Acetylcholinesterase | 33.27 - 93.85 |

| Butyrylcholinesterase | 105.9 - 412.5 |

These results indicate that the compound exhibits stronger inhibition against AChE compared to BChE, highlighting its potential for cognitive enhancement in Alzheimer's disease models .

Eigenschaften

IUPAC Name |

(2-propoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-2-7-13-9-6-4-3-5-8(9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDYSMQZZUWBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.